molecular formula C7H9F3O2 B14341506 Propyl 2-(trifluoromethyl)prop-2-enoate CAS No. 105935-18-0

Propyl 2-(trifluoromethyl)prop-2-enoate

Cat. No.: B14341506
CAS No.: 105935-18-0
M. Wt: 182.14 g/mol
InChI Key: OTPPJRROTZEJEB-UHFFFAOYSA-N
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Description

Propyl 2-(trifluoromethyl)prop-2-enoate (CID 20234448) is a chemical compound with the molecular formula C7H9F3O2 . It belongs to the class of acrylate esters, characterized by a propyl ester chain and a reactive trifluoromethyl-substituted propenoate group. This structure suggests potential application as a specialty monomer for the synthesis of advanced polymers. The presence of the strong electron-withdrawing trifluoromethyl (CF3) group is a key feature of this molecule . In pharmaceutical and agrochemical research, the CF3 group is widely incorporated to influence the biological activity, metabolic stability, and lipophilicity of target molecules . Furthermore, in materials science, acrylate monomers containing fluorinated groups are valuable components in the formulation of photosensitive polysiloxane compositions . These resins are critical in the development of high-performance protective films and interlayer insulating materials for electronic elements, where they contribute to properties such as thermal stability and chemical resistance . The compound's mechanism of action in polymer chemistry involves radical-initiated addition polymerization, where it incorporates into growing polymer chains to impart specific characteristics derived from its fluorinated side chain. Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly for professional use and is not classified or sold for human or veterinary diagnostic, therapeutic, or any other personal uses.

Properties

CAS No.

105935-18-0

Molecular Formula

C7H9F3O2

Molecular Weight

182.14 g/mol

IUPAC Name

propyl 2-(trifluoromethyl)prop-2-enoate

InChI

InChI=1S/C7H9F3O2/c1-3-4-12-6(11)5(2)7(8,9)10/h2-4H2,1H3

InChI Key

OTPPJRROTZEJEB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(=C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by propanol to form a tetrahedral intermediate. Dehydration yields the ester and water. Typical conditions involve refluxing the mixture at 80–100°C for 12–24 hours, with a molar ratio of 1:5 (acid:propanol) to favor completion.

Yield Optimization

Removing water via Dean-Stark traps or molecular sieves improves yields to 75–90%. For example, a 2019 study achieved an 88% yield by employing 4 Å molecular sieves and azeotropic distillation.

Parameter Optimal Value Yield (%)
Catalyst (H₂SO₄) 5 mol% 88
Temperature 90°C 88
Reaction Time 18 hours 88
Propanol Excess 5 equivalents 88

Thionyl Chloride-Mediated Synthesis

Thionyl chloride (SOCl₂) offers a rapid, anhydrous route by converting 2-(trifluoromethyl)propenoic acid into its acyl chloride intermediate, which subsequently reacts with propanol.

Stepwise Procedure

  • Acyl Chloride Formation : The acid reacts with SOCl₂ at 0–25°C for 2–4 hours, yielding 2-(trifluoromethyl)propenoyl chloride.
  • Esterification : The acyl chloride is treated with propanol in anhydrous ethyl acetate, producing the ester in near-quantitative yields.

Advantages and Limitations

This method avoids equilibrium constraints, achieving yields >95%. However, SOCl₂’s moisture sensitivity necessitates inert conditions, and residual HCl requires neutralization with sodium bicarbonate.

Transesterification from Ethyl Esters

Transesterification enables the conversion of ethyl 2-(trifluoromethyl)prop-2-enoate to the propyl derivative using excess propanol and a base catalyst.

Catalytic Systems

Sodium propoxide (NaOPr) or titanium(IV) isopropoxide (Ti(OPr)₄) at 0.5–1 mol% effectively catalyze the exchange. Reactions proceed at 60–80°C for 6–12 hours, with yields of 80–92%.

Kinetic vs. Thermodynamic Control

Higher temperatures (80°C) favor thermodynamic control, shifting equilibria toward propyl ester formation. Distilling off ethanol further enhances conversion.

Industrial Production Techniques

Continuous Flow Reactors

Industrial-scale synthesis employs tubular reactors for precise temperature and residence time control. A 2022 patent described a system achieving 94% yield at 100°C with a 15-minute residence time, outperforming batch processes by 15%.

Catalyst Recycling

Heterogeneous catalysts like sulfonated graphene oxide enable reuse over 10 cycles without significant activity loss, reducing costs by 30%.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propyl 2-(trifluoromethyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of propyl 2-(trifluoromethyl)prop-2-enoate involves its interaction with various molecular targets. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The trifluoromethyl group and ester functionality in Propyl 2-(trifluoromethyl)prop-2-enoate can be compared to structurally related compounds to highlight differences in properties and applications. Below is a detailed analysis:

Structural and Functional Analogues

a. Methyl 2-(Trifluoromethyl)prop-2-enoate

  • Structure : Methyl ester group replaces propyl.
  • Properties : Lower molecular weight (shorter alkyl chain) reduces lipophilicity and boiling point compared to the propyl derivative. The -CF₃ group retains electron-withdrawing effects, enhancing electrophilic reactivity.
  • Applications : Used in fluoropolymer synthesis; less suited for long-chain lipid-soluble formulations .

b. Butyl 2-Methylprop-2-enoate (e.g., CAS 67906-40-5)

  • Structure: Butyl ester with a non-fluorinated methyl group on the α-carbon.
  • Properties: Absence of -CF₃ reduces thermal stability and hydrophobicity. The longer butyl chain increases solubility in non-polar solvents.
  • Applications: Common in non-fluorinated acrylic resins and adhesives .

c. 4-[Methyl(Perfluorinated Sulfonamide)]butyl Prop-2-enoate (CAS 68227-99-6)

  • Structure : Features a perfluorinated sulfonamide group attached to a butyl ester.
  • Properties : Extensive fluorination increases chemical inertness and resistance to degradation. Higher molecular weight reduces volatility.
  • Applications : Specialty surfactants or coatings requiring extreme durability .

d. Methyl 2-Methyl-2-propenoate (from polymer in CAS 3008591-77-0)

  • Structure: Non-fluorinated methyl ester copolymer component.
  • Properties : Lower thermal stability and higher hydrophilicity due to lack of -CF₃.
  • Applications : Used in water-soluble polymers or biodegradable materials .

Key Comparative Data

Compound Molecular Formula Key Substituents Boiling Point (°C) LogP Applications
This compound C₇H₉F₃O₂ -CF₃, propyl ester ~145–155 (est.) ~2.8 Agrochemicals, fluoropolymers
Methyl 2-(trifluoromethyl)prop-2-enoate C₅H₅F₃O₂ -CF₃, methyl ester ~95–105 (est.) ~1.5 Reactive monomers, pharmaceuticals
Butyl 2-methylprop-2-enoate C₈H₁₄O₂ -CH₃, butyl ester ~160–170 ~2.2 Acrylic resins, adhesives
CAS 68227-99-6 C₁₄H₁₃F₁₁NO₄S Perfluorosulfonamide, butyl >200 ~4.5 High-performance coatings, surfactants

Functional Differences

  • Reactivity: The -CF₃ group in this compound enhances electrophilicity at the β-carbon, favoring radical polymerization over non-fluorinated esters .
  • Stability: Fluorination reduces susceptibility to ester hydrolysis, making it preferable for outdoor agrochemical formulations compared to butyl 2-methylprop-2-enoate .
  • Biological Activity : The trifluoromethyl group may improve lipid membrane penetration in pharmaceuticals, as seen in related compounds like Begacestat (CAS 769169-27-9) .

Environmental and Regulatory Considerations

Perfluorinated analogs (e.g., CAS 68227-99-6) face scrutiny under global regulations (e.g., EU REACH) due to persistence, whereas this compound, with a single -CF₃ group, may have a shorter environmental half-life .

Q & A

Q. Optimization Tips :

  • Replace propanol with propyl bromide in a nucleophilic acyl substitution for higher regioselectivity.
  • Use molecular sieves to absorb water, shifting equilibrium toward ester formation .

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

  • ¹⁹F NMR : Critical for confirming the trifluoromethyl group. Expect a singlet near δ -60 to -65 ppm due to the CF₃ group’s symmetry .
  • ¹H NMR : The vinyl proton (CH₂=C) appears as a doublet of doublets (δ 5.8–6.3 ppm, J = 10–12 Hz), while propyl ester protons show distinct triplet (CH₂O, δ 4.1–4.3 ppm) and multiplet (CH₂CH₂CH₃) patterns .
  • IR Spectroscopy : Strong C=O stretch at 1720–1740 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 196 and fragments like [CF₃C(O)O]⁺ (m/z 113) .

How can computational methods predict the reactivity of this compound in radical polymerization?

Advanced Research Question

  • DFT Calculations : Model the compound’s electron-deficient vinyl group using Gaussian or ORCA software. The trifluoromethyl group lowers the LUMO energy, enhancing susceptibility to radical attack. Transition state analysis reveals activation barriers for propagation steps .
  • Kinetic Studies : Use Arrhenius parameters (pre-exponential factor, activation energy) derived from DFT to predict polymerization rates under varying temperatures.
  • Solvent Effects : Simulate polarity and radical stabilization in solvents like DMF or toluene using COSMO-RS .

What strategies resolve contradictions in crystallographic data for fluorinated compounds like this compound?

Advanced Research Question

  • Refinement Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of anomalous scattering from fluorine atoms. Apply restraints to CF₃ group geometry to mitigate disorder .
  • ORTEP Visualization : Generate thermal ellipsoid plots to identify static/dynamic disorder in the propyl chain or CF₃ orientation. High-resolution data (>0.8 Å) improves model accuracy .
  • Twinned Data : For twinned crystals, employ SHELXD for structure solution and SHELXL’s TWIN/BASF commands to refine twin laws .

How can researchers assess the biological activity of this compound, such as agrochemical potential?

Advanced Research Question

  • Enzyme Inhibition Assays : Test mitochondrial complex II/IV inhibition (e.g., cytochrome c reductase activity in insect cell lines), referencing structural analogs in patent literature .
  • In Silico Docking : Use AutoDock Vina to model interactions with cytochrome b (e.g., PDB 3CX5). The trifluoromethyl group may occupy hydrophobic pockets, disrupting electron transport .
  • Metabolic Stability : Incubate with liver microsomes (e.g., rat S9 fraction) and monitor degradation via LC-MS to evaluate pharmacokinetic profiles .

What analytical methods address impurities in this compound synthesis?

Advanced Research Question

  • HPLC-PDA : Use a C18 column (ACN/water gradient) to separate unreacted TFMAA (Rₜ 3.2 min) and propyl ester (Rₜ 6.8 min). Limit impurities (e.g., diesters) to <0.5% per ICH guidelines .
  • GC-MS Headspace Analysis : Detect volatile byproducts like propanol or propyl bromide, with quantification via internal standards (e.g., dodecane) .
  • ²H Isotopic Labeling : Trace hydrolytic degradation pathways by synthesizing deuterated analogs (e.g., CD₃CD₂CD₂ ester) .

How does the trifluoromethyl group influence the compound’s physicochemical properties?

Basic Research Question

  • Lipophilicity : The CF₃ group increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability (measured via shake-flask method) .
  • Thermal Stability : TGA shows decomposition onset at 180°C, attributed to CF₃ group’s electron-withdrawing effects destabilizing the ester bond .
  • Acid Resistance : The compound resists hydrolysis at pH >5 but degrades rapidly in acidic conditions (pH 2–3), forming TFMAA .

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